Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl group, a cyano group, and a phenyl-substituted pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic synthesis. One common route includes the reaction of 3-cyano-6-phenylpyridine with piperazine, followed by the introduction of the tert-butyl group through tert-butyl chloroformate. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the phenyl-substituted pyridine ring can interact with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl piperazine-1-carboxylate: Similar in structure but lacks the cyano and phenyl groups.
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Contains a similar pyridine ring but with different substituents.
Uniqueness
Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyano group and the phenyl-substituted pyridine ring allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-21(2,3)27-20(26)25-13-11-24(12-14-25)19-17(15-22)9-10-18(23-19)16-7-5-4-6-8-16/h4-10H,11-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVLDSAQVNLZMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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